1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been involved in studies aiming at the synthesis and characterization of novel chemical structures. For instance, research on the synthesis, 1H- and 13C-NMR spectra, crystal structure, and ring openings of related compounds highlights the complex reaction processes involved in creating compounds with similar structural features. These studies often involve methanesulfonic acid catalyzed reactions, showcasing the compound's potential in synthesizing diverse heterocyclic structures (Upadhyaya et al., 1997). Another area of interest is the synthesis and photophysical properties of fluorescent compounds, where methanesulfonamido groups play a crucial role, indicating potential applications in materials science and sensor technologies (Kauffman & Bajwa, 1993).
Chemical Reactions and Mechanisms
Research into the preparation of indazoles via metal-free intramolecular electrophilic amination of aminophenyl ketoximes, involving methanesulfonyl chloride, suggests significant relevance in the synthesis of heterocyclic compounds and the exploration of novel reaction mechanisms (Counceller et al., 2012). This aligns with studies on the oxidation of methyl (methylthio)methyl sulfoxide, demonstrating the compound's role in producing key sulfone and sulfoxide derivatives, critical in various chemical syntheses (Ogura et al., 1980).
Crystallography and Docking Studies
The crystal structure analysis and docking studies of tetrazole derivatives, including methanesulfonamido groups, underscore the compound's significance in understanding molecular interactions and designing enzyme inhibitors (Al-Hourani et al., 2015). These insights are pivotal in pharmaceutical research, particularly in the rational design of drugs targeting specific molecular pathways.
Antimicrobial and Anticancer Research
The synthesis and evaluation of amido sulfonamido methane-linked bis heterocycles for antimicrobial and anticancer activities demonstrate the compound's utility in developing new therapeutic agents (Premakumari et al., 2014). Such research opens avenues for the creation of novel compounds with potential efficacy against various diseases.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-20-8-9-24-16-7-6-13(10-14(16)17(20)21)19-25(22,23)11-12-4-2-3-5-15(12)18/h2-7,10,19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFVQPDRYYEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.